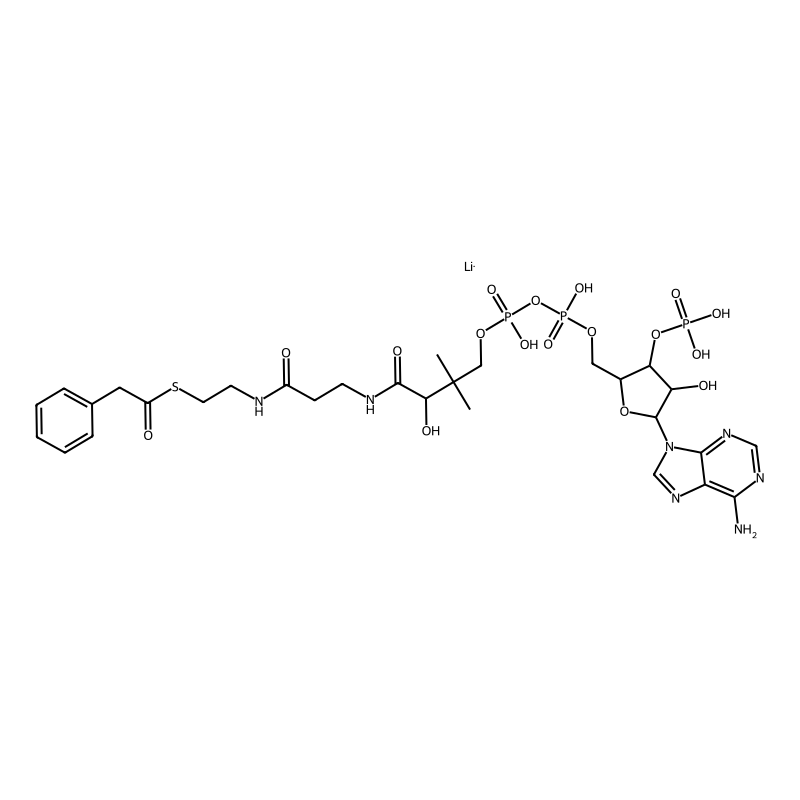

phenyl acetyl Coa

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenylacetyl-coenzyme A (phenylacetyl-CoA) is an activated thioester of phenylacetic acid and a central metabolite in both microbial aromatic degradation and secondary metabolite biosynthesis. In industrial biotechnology and enzymology, it serves as the obligate acyl donor for the terminal step of Penicillin G biosynthesis and as a critical intermediate in the bacterial phenylacetate (paa) catabolic pathway. Procuring the pre-synthesized, highly pure thioester allows researchers to directly assay downstream acyltransferases, monooxygenases, and thioesterases without the confounding variables of in situ ATP-dependent ligase activation[1].

Research Fit

Substituting phenylacetyl-CoA with its unactivated precursor, phenylacetic acid (PAA), requires the addition of ATP, free coenzyme A, and a functional phenylacetate-CoA ligase to the assay system. This in situ generation introduces upstream kinetic bottlenecks and depletes ATP, which can severely skew downstream kinetic measurements of enzymes like isopenicillin N acyltransferase (IAT) or the PaaABCDE monooxygenase complex [1]. Furthermore, substituting with the ubiquitous aliphatic analog acetyl-CoA fails in isoenzyme-specific assays, as many aromatic-specific enzymes (such as archaeal ACD II) exhibit near-zero activity toward acetyl-CoA, rendering it useless for targeted functional profiling [2].

Substitution Risk

References

- [1] Koetsier, M. J., et al. "Characterization of a phenylacetate-CoA ligase from Penicillium chrysogenum." Biochemical Journal 417.2 (2009): 467-476.

- [2] Musfeldt, M., et al. "Novel Type of ADP-Forming Acetyl Coenzyme A Synthetase in Hyperthermophilic Archaea." Journal of Bacteriology 184.3 (2002): 636-644.

Penicillin G Biosynthesis Precursor

In the biosynthesis of Penicillin G, the activation of phenylacetic acid (PAA) by phenylacetate-CoA ligase (PCL) is a rate-limiting step, exhibiting an apparent Km of 6.1 mM and a kcat of 1.4 s⁻¹ [1]. By utilizing pre-synthesized phenylacetyl-CoA, researchers can completely bypass this ATP-dependent activation phase, directly supplying the acyl donor to isopenicillin N acyltransferase (IAT) [2]. This uncoupled approach eliminates upstream kinetic artifacts and ATP depletion, enabling precise, zero-order kinetic profiling of the terminal acyl-exchange reaction.

| Evidence Dimension | Upstream kinetic bottleneck elimination in acyltransferase assays |

| Target Compound Data | Direct substrate utilization (0 s⁻¹ ligase delay) |

| Comparator Or Baseline | Phenylacetic acid + CoA (Requires PCL activation: kcat = 1.4 s⁻¹, Km = 6.1 mM) |

| Quantified Difference | 100% bypass of the ATP-dependent ligase activation step |

| Conditions | Cell-free in vitro Penicillin G biosynthesis assays |

Procuring the activated thioester is mandatory for isolating and accurately measuring the specific activity of isopenicillin N acyltransferase without ligase-induced lag phases.

Acetyl-CoA Synthetase Isoenzyme Differentiation

Phenylacetyl-CoA serves as a highly selective probe for differentiating isoenzymes of ADP-forming acetyl-CoA synthetases (ACD) in hyperthermophilic archaea. For example, the ACD II isoenzyme (ACD-AF1938) from Archaeoglobus fulgidus demonstrates a high affinity for phenylacetyl-CoA with an apparent Km of 17 μM [1]. In stark contrast, the ubiquitous structural analog acetyl-CoA yields less than 2% relative activity even at saturating concentrations of 1 mM [1]. This extreme substrate preference makes phenylacetyl-CoA an indispensable reagent for isolating ACD II activity in complex lysates containing multiple ACD isoenzymes.

| Evidence Dimension | Enzyme affinity and relative reaction rate |

| Target Compound Data | High affinity (Km = 17 μM) and 100% relative activity |

| Comparator Or Baseline | Acetyl-CoA (<2% relative activity at 1 mM) |

| Quantified Difference | >50-fold higher activity for the aromatic thioester |

| Conditions | In vitro reverse-direction assay of ACD-AF1938 at high temperatures |

Allows researchers to selectively measure aromatic-specific synthetase activity without cross-reactivity from acetate-forming isoenzymes.

Bacterial Phenylacetate Monooxygenase Activation

The bacterial degradation of aromatic compounds via the phenylacetate (paa) pathway relies on a multicomponent monooxygenase complex (PaaABCDE). This complex is strictly dependent on the activated thioester, phenylacetyl-CoA, to initiate catalysis. In purified in vitro systems, the addition of phenylacetyl-CoA induces a strictly oxygen-dependent NADPH consumption at a rate of approximately 1 μmol/min/mg protein, leading to the formation of ring-1,2-epoxyphenylacetyl-CoA [1]. Unactivated phenylacetate cannot trigger this reaction, necessitating the procurement of the pure CoA-thioester for functional reconstitution and structural studies of the oxygenase complex.

| Evidence Dimension | Induction of oxygenase activity (NADPH consumption) |

| Target Compound Data | ~1 μmol/min/mg protein NADPH consumption |

| Comparator Or Baseline | Unactivated phenylacetate (0 μmol/min/mg protein; inactive without ligase) |

| Quantified Difference | Absolute requirement for the CoA-activated form to initiate catalysis |

| Conditions | Spectrophotometric assay of purified PaaABCDE complex with 1 mM NADPH |

Essential for the in vitro biochemical characterization of the Paa monooxygenase system, bypassing the need for a coupled ligase reaction.

Acyl-CoA Thioesterase Profiling

Phenylacetyl-CoA is utilized as a standard aromatic benchmark to profile the active-site promiscuity of acyl-CoA thioesterases (ACOTs). For instance, human ACOT13 hydrolyzes phenylacetyl-CoA with a kcat of 0.084 s⁻¹, which is distinct from its activity on the aliphatic acetyl-CoA (kcat = 0.054 s⁻¹) and significantly higher than its activity on bulkier aromatic substrates like 4-chlorobenzoyl-CoA (kcat = 0.032 s⁻¹) [1]. This specific kinetic profile allows structural biologists to map the steric and hydrophobic constraints of thioesterase binding pockets using phenylacetyl-CoA as a mid-sized aromatic probe.

| Evidence Dimension | Catalytic turnover rate (kcat) in thioesterase profiling |

| Target Compound Data | kcat = 0.084 s⁻¹ |

| Comparator Or Baseline | Acetyl-CoA (kcat = 0.054 s⁻¹) and 4-chlorobenzoyl-CoA (kcat = 0.032 s⁻¹) |

| Quantified Difference | 1.5-fold higher turnover than acetyl-CoA; 2.6-fold higher than 4-chlorobenzoyl-CoA |

| Conditions | In vitro thioesterase hydrolase activity assay for human ACOT13 |

Provides a quantifiable baseline for evaluating the aromatic substrate tolerance of uncharacterized thioesterases.

Cell-Free β-Lactam Biosynthesis

Directly follows from its role as the obligate acyl donor for isopenicillin N acyltransferase (IAT). Procuring phenylacetyl-CoA enables the cell-free, enzymatic synthesis of Penicillin G from 6-aminopenicillanic acid (6-APA) without requiring ATP or upstream ligases, streamlining both industrial biocatalyst screening and academic pathway engineering [1].

Aromatic Bioremediation Pathway Reconstitution

Based on its ability to directly activate the PaaABCDE monooxygenase complex, phenylacetyl-CoA is the required substrate for in vitro studies of the bacterial phenylacetate catabolon. It is used to screen for novel ring-hydroxylating monooxygenases and to map the degradation pathways of environmental pollutants like styrene and phenylalanine [2].

Extremophile Isoenzyme-Specific Assays

Leveraging its >50-fold preference over acetyl-CoA in specific archaeal synthetases, phenylacetyl-CoA is deployed as a selective biochemical probe. It allows researchers to specifically quantify the activity of aromatic-degrading ADP-forming acetyl-CoA synthetase isoenzymes (e.g., ACD II) in complex cell lysates where acetate-forming isoenzymes are also present [3].

Thioesterase Active Site Mapping

Due to its defined kinetic profile (e.g., kcat = 0.084 s⁻¹ for ACOT13), phenylacetyl-CoA is used as a standard mid-sized aromatic substrate in X-ray crystallography and kinetic profiling of acyl-CoA thioesterases. It helps determine the steric limitations and hydrophobic pocket dimensions of newly discovered lipid-metabolizing enzymes [4].

Application Fit Matrix

References

- [1] Luengo, J. M., et al. "Direct enzymatic synthesis of natural penicillins using phenylacetyl-CoA." The Journal of Antibiotics 39.11 (1986): 1565-1573.

- [2] Teufel, R., et al. "Bacterial phenylalanine and phenylacetate catabolic pathway revealed." Proceedings of the National Academy of Sciences 107.32 (2010): 14390-14395.

- [3] Musfeldt, M., et al. "Novel Type of ADP-Forming Acetyl Coenzyme A Synthetase in Hyperthermophilic Archaea." Journal of Bacteriology 184.3 (2002): 636-644.

- [4] "ACOT13 - Acyl-coenzyme A thioesterase 13 - Homo sapiens (Human)." UniProtKB, Q9NPJ3.

Explore Compound Types